(1R)-3-(dimethylamino)-1-phenylpropan-1-ol
Overview
Description
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is an organic compound that belongs to the class of phenylpropanolamines It is characterized by the presence of a dimethylamino group attached to the third carbon of the propanol chain and a phenyl group attached to the first carbon
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptors such as the insulin-like growth factor-1 receptor (igf-1r) . IGF-1R plays a crucial role in cellular processes such as growth, development, and metabolism .
Mode of Action
Compounds with similar structures have been shown to inhibit the phosphorylation of their target receptors, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of igf-1r, as seen with similar compounds, can affect various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied in clinical trials . These studies typically assess parameters such as the compound’s absorption rate, distribution within the body, metabolism, and the rate at which it is excreted .
Result of Action
The inhibition of igf-1r by similar compounds has been shown to improve symptoms in certain clinical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves the reaction of a phenylpropanolamine precursor with dimethylamine. One common method is the reductive amination of phenylacetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an inert solvent like methanol or ethanol under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and automated systems ensures efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanolamines.
Scientific Research Applications
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A related compound with similar structural features but different pharmacological properties.
Ephedrine: Another phenylpropanolamine derivative with stimulant effects.
Pseudoephedrine: A stereoisomer of ephedrine with decongestant properties.
Uniqueness
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGOYBSKBKQFF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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